GSK1292263
CAS No.: 1032823-75-8
Cat. No.: VC0001531
Molecular Formula: C23H28N4O4S
Molecular Weight: 456.6 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1032823-75-8 | 
|---|---|
| Molecular Formula | C23H28N4O4S | 
| Molecular Weight | 456.6 g/mol | 
| IUPAC Name | 5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole | 
| Standard InChI | InChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3 | 
| Standard InChI Key | AYJRTVVIBJSSKN-UHFFFAOYSA-N | 
| SMILES | CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C | 
| Canonical SMILES | CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C | 
| Appearance | Solid powder | 
Introduction
Chemical and Structural Properties of GSK1292263
Molecular Characteristics
GSK1292263 (IUPAC name: 5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole) has a molecular weight of 456.6 g/mol and a SMILES representation of CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C  . Its structure features a 1,2,4-oxadiazole core linked to a piperidine ring and a pyridine moiety substituted with a methylsulfonyl group (Figure 1) .
Table 1: Key Chemical Identifiers
| Property | Value | 
|---|---|
| CAS Number | 1032823-75-8 | 
| InChI Key | AYJRTVVIBJSSKN-UHFFFAOYSA-N | 
| Molecular Formula | C₂₃H₂₈N₄O₄S | 
| Synonyms | GSK263, R1J57STA6O | 
Mechanism of Action: GPR119 Agonism
Secondary Lipid Modulation
Unexpectedly, GSK1292263 demonstrated profound lipid-altering effects in dyslipidemic subjects. At 800 mg/day, it reduced low-density lipoprotein cholesterol (LDL-C) by 21.8% and triglycerides (TG) by 54.8%, while increasing high-density lipoprotein cholesterol (HDL-C) by 20.7% . Nuclear magnetic resonance (NMR) lipoprotein analysis attributed these changes to reductions in VLDL/chylomicron particles and increases in HDL particle size .
Pharmacological Effects in Clinical Trials
Lipid Profile Modulation
A dedicated lipid trial (NCT01218204) in non-diabetic dyslipidemic subjects found:
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